

Physical and chemical properties of 5-Chloro-6-methoxypicolinic acid

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Compound of Interest

Compound Name: 5-Chloro-6-methoxypicolinic acid

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5-Chloro-6-methoxypicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxypicolinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural motifs suggest potential applications as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Chloro-6-methoxypicolinic acid**, alongside generalized experimental protocols for its synthesis and analysis based on established methods for related compounds. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical and Physical Properties

Precise experimental data for **5-Chloro-6-methoxypicolinic acid** is not extensively available in public literature. The following tables summarize the fundamental identifiers and predicted physicochemical properties.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-Chloro-6-methoxypyridine-2-carboxylic acid
CAS Number	1214373-91-7
Molecular Formula	C ₇ H ₆ CINO ₃
Molecular Weight	187.58 g/mol
Canonical SMILES	COC1=C(C=C(N=C1)C(=O)O)Cl

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Boiling Point	337.9 ± 37.0 °C	Prediction based on computational models.
Density	1.458 ± 0.06 g/cm ³	Prediction based on computational models.
pKa	2.5 ± 0.1	Prediction based on computational models for the carboxylic acid proton.
Solubility	Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. ^[1]	Carboxylic acids of this type generally exhibit poor water solubility but are soluble in common organic solvents. ^[1] ^[2]

Spectroscopic Data (Predicted)

While experimental spectra for **5-Chloro-6-methoxypicolinic acid** are not readily available, the expected spectral characteristics can be inferred from the analysis of related substituted picolinic acids.^{[3][4]}

Table 3: Predicted Spectral Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the pyridine ring (typically 2H).- A singlet for the methoxy group protons (3H, ~3.9-4.1 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic carbons of the pyridine ring (~110-160 ppm).- Methoxy carbon (~55-60 ppm).
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-O stretch from the methoxy group (~1250-1300 cm⁻¹).- C-Cl stretch (~600-800 cm⁻¹).
Mass Spec.	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z 187.- Isotopic peak for ³⁷Cl at M+2 (approximately one-third the intensity of the M⁺ peak).- Fragmentation patterns may include loss of COOH, OCH₃, and Cl.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of **5-Chloro-6-methoxypicolinic acid**, adapted from established methods for similar compounds.^{[5][6]} Researchers should optimize these procedures for their specific laboratory conditions.

Synthesis of 5-Chloro-6-methoxypicolinic Acid

A plausible synthetic route to **5-Chloro-6-methoxypicolinic acid** can be adapted from procedures for other halomethoxypicolinic acids.^[7] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.

Generalized Synthetic Workflow:



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Caption: Generalized synthetic workflow for **5-Chloro-6-methoxypicolinic acid**.

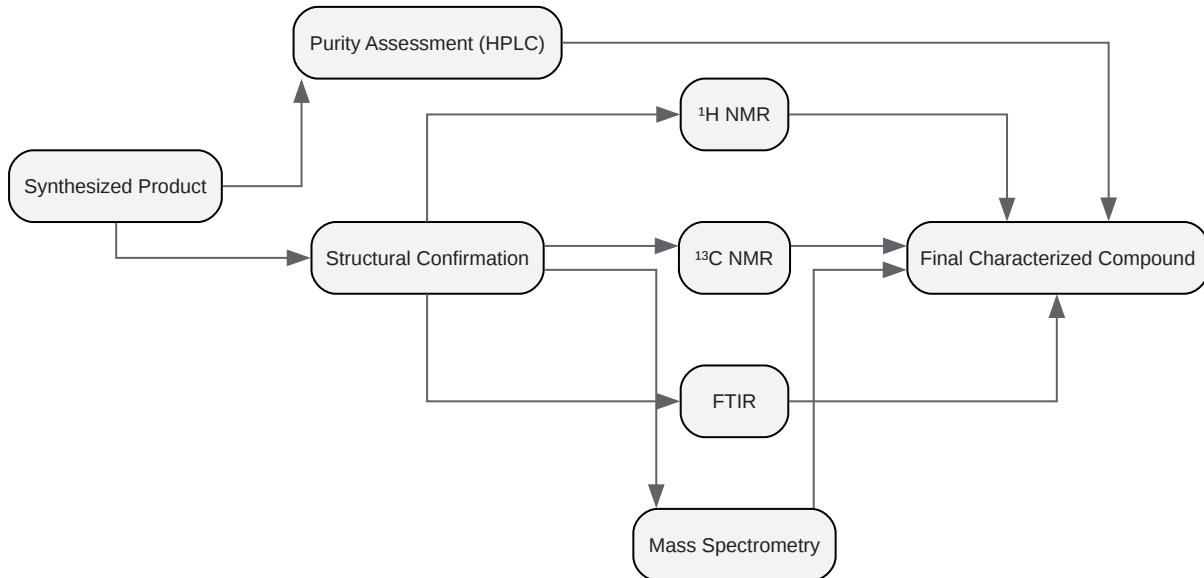
Methodology:

- Chlorination: A suitable pyridine precursor, such as 6-methoxypicolinic acid, can be chlorinated at the 5-position using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., acetonitrile or DMF). The reaction may require heating and monitoring by TLC or LC-MS.
- Methylation: Alternatively, a di-chloro substituted pyridine can be selectively methoxylated. For example, reacting a 5,6-dichloropicolinic acid derivative with sodium methoxide in methanol can lead to the substitution of one of the chlorine atoms.
- Oxidation: If starting with a precursor having a methyl or other oxidizable group at the 2-position, this group can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate ($KMnO_4$) in an aqueous basic solution.
- Work-up and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized **5-Chloro-6-methoxypicolinic acid**.^{[8][9]}

Generalized Analytical Workflow:



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Caption: Generalized analytical workflow for **5-Chloro-6-methoxypicolinic acid**.

Methodology:

- High-Performance Liquid Chromatography (HPLC):
 - Column: A reverse-phase C18 column is typically suitable.
 - Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
 - Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 220-280 nm).
 - Purpose: To assess the purity of the compound and to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

- Experiments: ^1H NMR and ^{13}C NMR are essential for structural elucidation.
- Purpose: To confirm the chemical structure by identifying the number and connectivity of protons and carbons.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
 - Purpose: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O and C-Cl bonds.
- Mass Spectrometry (MS):
 - Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
 - Purpose: To determine the molecular weight of the compound and to aid in structural confirmation through analysis of fragmentation patterns.

Biological and Pharmacological Context

While no specific biological activities have been reported for **5-Chloro-6-methoxypicolinic acid** itself, the picolinic acid scaffold is present in a number of biologically active compounds. [10][11][12] Substituted picolinic acids have been investigated for a range of therapeutic applications, including as herbicides and as potential drugs.[10][13] The presence of the chloro and methoxy substituents on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity. Further research is warranted to explore the potential pharmacological profile of this compound.

Safety and Handling

Detailed toxicology data for **5-Chloro-6-methoxypicolinic acid** is not available. As with any laboratory chemical, it should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work

should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

5-Chloro-6-methoxypicolinic acid represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines generalized protocols for its synthesis and characterization. It is hoped that this information will facilitate future research into this and related compounds.

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